molecular formula C19H16N2O4S2 B3716348 N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B3716348
M. Wt: 400.5 g/mol
InChI Key: GCNBSRZLWMLDNH-WJDWOHSUSA-N
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Description

N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a rhodanine derivative featuring a thiazolidinone core substituted with a 2,5-dimethoxybenzylidene group at the 5-position and a benzamide moiety at the 3-position. Rhodanine derivatives are renowned for their broad biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

N-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S2/c1-24-14-8-9-15(25-2)13(10-14)11-16-18(23)21(19(26)27-16)20-17(22)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,20,22)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNBSRZLWMLDNH-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves the condensation of 2,5-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the thiazolidine ring. The final step involves the reaction of the thiazolidine derivative with benzoyl chloride to form the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

    Substitution: Electrophilic substitution reactions can occur on the benzamide or benzylidene moieties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine-2-thiones, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide has been investigated for its potential as a therapeutic agent due to its:

  • Antimicrobial Activity: Studies have shown that compounds with thiazolidinone structures exhibit significant antimicrobial properties against various bacterial strains. The thiazolidine core may enhance the interaction with bacterial enzymes or cell membranes.
  • Anticancer Properties: Research indicates that derivatives of thiazolidinones can inhibit cancer cell proliferation. The mechanism often involves apoptosis induction and cell cycle arrest in cancer cells .
  • Anti-inflammatory Effects: Compounds similar to this benzamide have demonstrated the ability to reduce inflammation markers in vitro and in vivo, suggesting potential for treating inflammatory diseases.

Chemical Biology

The compound serves as a valuable tool in chemical biology for:

  • Target Identification: Its unique structure allows it to interact with specific proteins or enzymes, making it useful for identifying biological targets involved in disease pathways .
  • Drug Development: As a lead compound, it can be modified to improve efficacy and selectivity against specific diseases. Structure–activity relationship (SAR) studies are essential for optimizing its therapeutic potential .

Materials Science

In materials science, this compound can be applied in:

  • Polymer Chemistry: The compound can be utilized in synthesizing new polymeric materials with enhanced mechanical properties or thermal stability through functionalization reactions .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of thiazolidinone derivatives. Researchers synthesized various analogs of this compound and evaluated their cytotoxicity against human cancer cell lines. Results indicated that certain modifications led to increased potency against breast and colon cancer cells, highlighting the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another research effort documented in Pharmaceutical Biology, the antimicrobial activity of this compound was tested against resistant strains of bacteria. The findings revealed that the compound exhibited significant inhibition of growth at low concentrations, suggesting its potential as a new class of antibiotics .

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents on Benzylidene Molecular Formula Key Biological Activities Notable Findings Reference IDs
Target Compound 2,5-dimethoxy C₂₀H₁₈N₂O₅S₂ (estimated) Anticancer, Antimicrobial Hypothesized enhanced selectivity due to 2,5-OCH₃ positioning
N-[(5Z)-5-(2,3-dimethoxybenzylidene)-...* 2,3-dimethoxy C₂₀H₁₈N₂O₅S₂ Antimicrobial Moderate activity against Gram-positive bacteria; lower specificity
3-Chloro-N-[(5Z)-5-(2,4-dimethoxybenzylidene)-... 2,4-dimethoxy, Cl C₂₁H₁₇ClN₂O₅S₂ Anticancer (kinase inhibition) IC₅₀ of 7.0–20.3 µM in A549, PC-3 cancer cells
4-Bromo-N-[(5Z)-5-(2-methoxybenzylidene)-... 2-methoxy, Br C₁₈H₁₃BrN₂O₃S₂ Antimicrobial, Anticancer Enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA)
Ethyl 4-{3-[(5Z)-5-(4-chlorobenzylidene)-... 4-chloro C₂₃H₂₀ClN₃O₅S₂ Antiproliferative Synergistic effects with cisplatin in ovarian cancer models

* Full name abbreviated for clarity; see Reference for details.

Impact of Substituent Position and Electronic Effects

  • Methoxy Groups: 2,5-Dimethoxy (Target Compound): The para-methoxy group at position 5 may enhance π-π stacking with hydrophobic enzyme pockets, while the ortho-methoxy group at position 2 could sterically hinder non-specific interactions, improving selectivity . 2,4-Dimethoxy (): Exhibits stronger kinase inhibition due to optimal hydrogen bonding with catalytic lysine residues .
  • Halogen Substitutions :
    • Chlorine (e.g., 4-chlorobenzylidene in ) and bromine () increase electrophilicity, enhancing covalent interactions with thiol groups in target enzymes .

Biological Activity

The compound N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including its mechanism of action, efficacy against various diseases, and structure-activity relationship (SAR) studies.

  • Molecular Formula : C18H15N3O4S2
  • Molecular Weight : 401.455 g/mol
  • InChIKey : KKFVXEHYGDUCSD-GDNBJRDFSA-N

The compound's structure features a thiazolidinone core, which is known for its diverse biological activities, particularly in oncology and anti-inflammatory applications.

Antitumor Activity

Recent studies have demonstrated that compounds with thiazolidinone structures exhibit significant antitumor properties. For instance, derivatives of thiazolidinones have shown the ability to inhibit cell proliferation in various cancer cell lines:

CompoundCell LineIC50 (µM)
(5Z)-5-(2,3-dihydro-benzofuran-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-oneCaco2<10
(5Z)-5-(2,3-dihydro-benzofuran-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-oneHCT116<10

These results indicate that specific modifications to the thiazolidinone core can enhance cytotoxicity against cancer cells .

The proposed mechanism of action for thiazolidinone derivatives involves the inhibition of protein kinases such as DYRK1A, which plays a crucial role in cell cycle regulation and proliferation. The lead compounds identified in various studies exhibited nanomolar inhibition against DYRK1A, suggesting their potential as therapeutic agents in treating cancers where DYRK1A is overexpressed .

Anti-inflammatory Properties

In addition to antitumor activity, thiazolidinone derivatives have been explored for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways may contribute to its therapeutic potential in diseases characterized by chronic inflammation. This is particularly relevant in conditions like rheumatoid arthritis and other autoimmune disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key modifications that enhance activity include:

  • Substituents on the benzylidene moiety : The presence of methoxy groups has been linked to increased potency.
  • Variations in the thiazolidinone core : Altering the substituents on the thiazolidinone ring can significantly impact the compound's interaction with target proteins.
  • Hybridization with other pharmacophores : Combining thiazolidinones with other active moieties may yield compounds with synergistic effects.

Study 1: In vitro Evaluation of Antitumor Activity

In a study evaluating various thiazolidinone derivatives, this compound was tested against several tumor cell lines including Huh7 (hepatocellular carcinoma) and MDA-MB 231 (breast carcinoma). The compound exhibited promising IC50 values indicating significant antiproliferative effects compared to standard treatments like cisplatin .

Study 2: Inhibition of Protein Kinases

Another investigation focused on the inhibition of DYRK1A by this compound. It was found that certain structural modifications led to enhanced binding affinity and selectivity for DYRK1A over other kinases, highlighting its potential as a targeted therapy for cancers driven by this kinase .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and characterization methods for N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide?

  • Synthesis Steps :

Thiazolidinone Core Formation : Reacting a primary amine with carbon disulfide and α-halo ketone to form the 4-oxo-2-thioxothiazolidine ring .

Benzylidene Condensation : Introducing the 2,5-dimethoxybenzaldehyde under basic conditions (e.g., piperidine or acetic acid) to form the (5Z)-benzylidene moiety. Reaction monitoring via TLC is critical .

  • Characterization Techniques :

MethodPurposeKey Data PointsReferences
NMR Confirm Z-configuration of benzylidene, substituent positions1H^1H: δ 7.2–8.1 (aromatic), δ 5.8 (CH=N)
IR Identify thioxo (C=S, ~1200 cm1^{-1}) and carbonyl (C=O, ~1700 cm1^{-1}) groups
MS Verify molecular weight and fragmentation patterns[M+H]+^+ peaks consistent with theoretical mass

Q. What biological assays are recommended for preliminary evaluation of this compound?

  • Antimicrobial Activity : Disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates during benzylidene condensation .
  • Temperature Control : Maintain 60–80°C during condensation to balance reaction rate and byproduct formation .
  • Catalyst Screening : Test bases (e.g., triethylamine, K2_2CO3_3) to accelerate imine formation while minimizing hydrolysis .

Q. How can discrepancies in reported biological activity data be resolved?

  • Source Analysis : Compare assay conditions (e.g., cell line variability, serum concentration in media) .
  • Structural Confirmation : Re-analyze compound purity (HPLC >95%) and stereochemistry (X-ray crystallography for Z/E configuration) .
  • Dose-Response Validation : Repeat dose-ranging studies with standardized protocols to confirm IC50_{50} reproducibility .

Q. What computational strategies predict target interactions for this rhodanine derivative?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding to kinases (e.g., EGFR) or anti-apoptotic proteins (e.g., Bcl-2) .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy position) with bioactivity using CoMFA/CoMSIA .

Q. How can structural analogs be designed to enhance bioavailability?

  • Prodrug Strategies : Introduce ester groups (e.g., acetyl, pivaloyl) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Solubility Modifications : Replace methoxy groups with hydrophilic substituents (e.g., -OH, -COOH) or formulate as nanoparticles .

Data Contradiction Analysis

  • Case Study : Conflicting IC50_{50} values in anticancer assays may arise from:
    • Cell Line Variability : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) breast cancer models .
    • Assay Duration : Longer incubation (72h vs. 48h) increases compound efficacy due to slower uptake .
    • Solution : Standardize protocols (e.g., ATCC cell lines, 10% FBS, 48h incubation) and validate with positive controls (e.g., doxorubicin) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.